Amiloxate

説明

Historical Context of Amiloxate in Ultraviolet Filtration Research

This compound, also known by its International Nomenclature of Cosmetic Ingredients (INCI) name isoamyl p-methoxycinnamate, has a notable history in the field of ultraviolet filtration. Its initial use as a UV filter dates back to 1976, maintaining continuous commercial presence since then. regulations.gov In the European Union, this compound was incorporated into the first list of provisionally allowed UV filters through the 3rd Amendment to the Cosmetic Directive on November 30, 1983. regulations.gov Following the submission of a comprehensive safety dossier, the Scientific Committee on Cosmetic Products and Non-Food Products intended for Consumers (SCCNFP) recommended its inclusion in their list of permitted filters on June 24, 1997, a recommendation officially enacted on September 3, 1998, with its inclusion in the 23rd Adaptation to Technical Progress (ATP). regulations.gov This approval designates this compound as an EMA-approved chemical UV-filter, commonly found in over-the-counter sunscreen products at concentrations up to 10%. nih.govdrugbank.comechemi.compharmaoffer.commedkoo.comhodoodo.com Beyond the EU, this compound is also approved for use in Australia, China, and India at similar concentrations. typology.commdpi.com In contrast, regulatory processes in the United States have followed a different trajectory; Symrise, a major manufacturer, initiated efforts to list this compound with the U.S. Food and Drug Administration (FDA) in 1981, subsequently transitioning to the Time and Extent Application (TEA) process in 2002. acs.org While it is not authorized for use in sunscreen drug products in the U.S., it can be utilized as a UV light absorber in cosmetic formulations. mdpi.comncats.ioncats.io

Scope and Significance of this compound in Contemporary Scientific Inquiry

In contemporary scientific inquiry, this compound remains a compound of considerable interest, primarily due to its established efficacy as an organic UV filter. It has been utilized in sun-care products for several decades, serving as a UVB filter that effectively absorbs ultraviolet radiation in the wavelength range of 280 to 320 nm, which is primarily responsible for sunburn. echemi.compharmaoffer.comtypology.comuvabsorbers.com Beyond its direct photoprotective function, this compound is incorporated into formulations to safeguard skin and hair from UV radiation and to enhance formula stability by mitigating photodegradation of ingredients, which can otherwise lead to issues such as discoloration or changes in texture and odor. typology.com

A significant aspect of this compound's contemporary application involves its strategic combination with other UV filters, including but not limited to titanium dioxide, oxybenzone, octinoxate (B1216657), octisalate, zinc oxide, avobenzone, and enzacamene. regulations.govtypology.comuvabsorbers.com This co-formulation approach is crucial for achieving broad-spectrum protection against both UVA and UVB rays, ensuring comprehensive sun protection. uvabsorbers.com Research also suggests that this compound may possess antioxidant properties, potentially acting as a free radical scavenger. nih.govdrugbank.comechemi.compharmaoffer.comuvabsorbers.com Furthermore, studies have demonstrated its dose-dependent anti-inflammatory action, with one mouse study indicating an inhibition of edema by approximately 70% even at low doses. nih.govdrugbank.comechemi.com Its structural similarities to cinnamic acid suggest potential for antioxidant and antimicrobial activities. nih.govdrugbank.comechemi.com However, ongoing scientific discourse also encompasses the environmental impact and potential health concerns associated with this compound, leading to varied regulatory stances globally, such as restrictions on its use in regions like Hawaii and Palau due to environmental considerations. typology.comacs.orgncats.iotypology.com

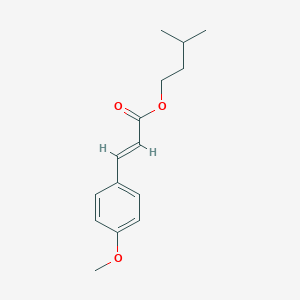

Classification of this compound as a Cinnamate (B1238496) Ester Ultraviolet Filter

This compound is chemically classified as a cinnamate ester. nih.govdrugbank.comechemi.compharmaoffer.comchemicalbook.comebi.ac.ukguidechem.com It is an ester derivative of cinnamic acid, specifically formed from 4-methoxycinnamic acid and isopentanol (isoamyl alcohol). drugbank.compharmaoffer.commdpi.com The compound's molecular formula is C15H20O3. nih.govechemi.comguidechem.comwikipedia.orguni.lunih.gov It is widely recognized by several synonyms, including isoamyl 4-methoxycinnamate and isoamyl p-methoxycinnamate. nih.govdrugbank.comechemi.compharmaoffer.commedkoo.comhodoodo.comtypology.comuvabsorbers.comtypology.comchemicalbook.comguidechem.comwikipedia.org

The chemical structure of this compound features a branched alkyl chain and an aromatic core substituted with a methoxy (B1213986) group (-OCH₃), which confers its selective UV absorption capabilities. typology.com As an organic UV filter, its primary function is to absorb UVB radiation. nih.govdrugbank.comechemi.compharmaoffer.comuvabsorbers.com this compound exhibits a maximum absorption wavelength (λmax) at 308 nm, with a molar absorption coefficient (ε) of 24,355 mol⁻¹ cm⁻¹. mdpi.comthegoodscentscompany.com

This compound Properties

| Property | Value |

| Molecular Formula | C₁₅H₂₀O₃ |

| Molecular Weight | 248.32 g/mol |

| CAS Number | 71617-10-2 |

| Maximum Absorption Wavelength (λmax) | 308 nm |

| Molar Absorption Coefficient (ε) | 24,355 mol⁻¹ cm⁻¹ |

| Classification | Cinnamate Ester, UV-B Filter |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-methylbutyl (E)-3-(4-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3/c1-12(2)10-11-18-15(16)9-6-13-4-7-14(17-3)8-5-13/h4-9,12H,10-11H2,1-3H3/b9-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBNYRXMKIIGMKK-RMKNXTFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC(=O)C=CC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CCOC(=O)/C=C/C1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Insoluble | |

| Record name | Amiloxate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11207 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

71617-10-2 | |

| Record name | Amiloxate [USAN:USP:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071617102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amiloxate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11207 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 71617-10-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408332 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isopentyl p-methoxycinnamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.798 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMILOXATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/376KTP06K8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

< -30 | |

| Record name | Amiloxate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11207 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanistic Investigations of Amiloxate S Biological and Photoprotective Actions

Elucidation of Amiloxate's Ultraviolet B Absorption Mechanism

This compound functions as a UV-B filter, specifically absorbing ultraviolet B (UV-B) rays within the 280-320 nm wavelength range. fishersci.cafishersci.co.ukfishersci.se This absorption mechanism is crucial for preventing UV radiation from reaching the skin and causing damage. wikipedia.org As a cinnamic acid derivative, this compound's molecular structure, particularly the unsaturated bond positioned between its aromatic ring and the carboxyl group, enhances its capacity for UV absorption. nih.gov Its specific structure and properties enable it to effectively absorb UV-B radiation while exhibiting a reduced propensity for photodegradation compared to some other UV filters, making it a valuable component for achieving long-lasting photoprotection. wikipedia.org

Studies on this compound's Proposed Antioxidant Action via Free Radical Scavenging

This compound is posited to exhibit antioxidant activity primarily through its proposed mechanism as a free radical scavenger. fishersci.cafishersci.co.ukfishersci.semims.com This proposed action is largely attributed to its structural similarities with cinnamic acid, a compound known for its antioxidant properties. fishersci.cafishersci.co.ukuni.lufishersci.se Research involving the methanolic extract of Hemidesmus indicus roots, which was found to contain this compound as a cinnamic acid derivative, demonstrated significant in vitro antioxidant activity. This activity was evidenced by the extract's ability to inhibit free radical scavenging (measured by DPPH assay) and its total antioxidant power. mims.commpg.de

Preclinical Assessment of this compound's Anti-inflammatory Properties

Preclinical investigations have provided evidence for this compound's anti-inflammatory properties. In a mouse study, this compound demonstrated a dose-dependent anti-inflammatory action. fishersci.cafishersci.co.ukuni.lufishersci.sefishersci.capsu.edu This research indicated that this compound was capable of inhibiting edema by approximately 70%, even when administered at low doses. fishersci.cafishersci.co.ukuni.lufishersci.sefishersci.capsu.edu The compound's classification as a cinnamic acid derivative is also linked to its observed anti-inflammatory activity. fishersci.cafishersci.co.ukfishersci.canih.govuni.lucdutcm.edu.cn

Table 1: Summary of this compound's Anti-inflammatory Effect in Preclinical Studies

| Study Model | Observed Effect | Inhibition Percentage | Dose Dependency |

| Mouse Study | Edema Inhibition | ~70% | Dose-dependent |

Exploratory Research into this compound's Potential Antimicrobial Activities

The potential for this compound to exhibit antimicrobial activities has been suggested, primarily due to its structural resemblance to cinnamic acid, which is known to possess such properties. fishersci.cafishersci.co.ukuni.lufishersci.se While this compound is listed in contexts related to "anti-infection chemical" and "Anti-infection Compound Library" fishersci.ca, detailed research findings specifically elucidating this compound's direct antimicrobial mechanisms or spectrum of activity were not extensively detailed in the available literature. Further dedicated studies would be necessary to fully characterize any intrinsic antimicrobial properties of this compound.

Investigations into Ancillary Biological Activities of this compound and its Derivatives

Beyond its primary photoprotective, antioxidant, and anti-inflammatory roles, exploratory research has touched upon other potential biological activities of this compound and its derivatives.

Diuretic Properties Research

Studies indicate that this compound may possess diuretic effects, potentially influencing the excretion of sodium and potassium in the kidneys. wikipedia.org This proposed diuretic action is noted to be similar to that of amiloride, a known diuretic compound. wikipedia.org Patents also mention "diuretic Substances" and "diuretic effect" in relation to this compound.

Anti-fibrotic Activity Research

Exploratory studies suggest that this compound might exhibit anti-fibrotic properties. This activity could potentially contribute to reducing the formation of scar tissue in various organs, including the liver and lungs. wikipedia.org However, specific detailed findings from these studies were not extensively available.

Table 2: Ancillary Biological Activities of this compound (Exploratory Research)

| Activity Type | Proposed Mechanism/Observation | Organs/Systems Implicated |

| Diuretic | Influences sodium and potassium excretion | Kidneys |

| Anti-fibrotic | Potential reduction of scar tissue formation | Liver, Lungs |

Neuroprotective Effects Research

This compound, also known as isoamyl p-methoxycinnamate, is an organic compound classified as an ester derived from p-methoxycinnamic acid and isoamyl alcohol. As a derivative of cinnamic acid, this compound belongs to a class of compounds generally recognized for their diverse biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties. uni.lufishersci.se

Research into this compound's biological actions has primarily highlighted its antioxidant and anti-inflammatory capacities. This compound is proposed to mediate an antioxidant action by acting as a free radical scavenger. wikipedia.orgfishersci.co.uk This free radical scavenging ability is significant, as oxidative stress is a well-established contributor to cellular toxicity and is implicated in various pathologies, including neurodegenerative conditions. wikipedia.org Furthermore, this compound has demonstrated anti-inflammatory effects in preclinical studies. For instance, in a mouse study, it exerted a dose-dependent anti-inflammatory action, inhibiting edema by approximately 70% even at low doses. fishersci.co.uk

While the antioxidant and anti-inflammatory properties of this compound suggest a potential for neuroprotective effects, given the role of oxidative stress and inflammation in neurodegeneration, specific and detailed research findings focusing solely on this compound's direct neuroprotective efficacy are limited in the current scientific literature. The mechanisms by which this compound might exert neuroprotection and its full therapeutic potential in this regard remain largely unclear and require further dedicated investigation. Consequently, comprehensive data tables detailing this compound's neuroprotective outcomes from in vitro or in vivo studies are not extensively available.

Advanced Synthesis and Derivatization Methodologies for Amiloxate

Chemical Synthesis Pathways of Amiloxate and Related Cinnamate (B1238496) Esters

The primary method for this compound synthesis involves the esterification of p-methoxycinnamic acid with isoamyl alcohol smolecule.com. Various chemical methods have been developed for the synthesis of cinnamate esters, including direct esterification and oxidative esterification.

Acid-catalyzed esterification is a conventional method for synthesizing this compound. This process typically involves refluxing p-methoxycinnamic acid with isoamyl alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid smolecule.comtjpr.orgsapub.orguns.ac.id. The general steps include mixing the reactants, heating the mixture under reflux, and then purifying the product through distillation or chromatography to remove unreacted materials and by-products smolecule.com.

For general cinnamic acid esters, Fischer esterification is a commonly taught and performed reaction where cinnamic acid reacts with various alcohols in the presence of sulfuric acid sapub.org. Studies have shown that a larger mole ratio of carboxylic acid to alcohol can lead to a higher yield uns.ac.id.

An example of reaction conditions for cinnamate ester synthesis:

Reactants: Cinnamic acid and an alcohol (e.g., menthol (B31143) for menthyl cinnamate) uns.ac.id.

Catalyst: Concentrated sulfuric acid tjpr.orguns.ac.id.

Conditions: Reflux at temperatures around 60°C for several hours (e.g., 4-6 hours) uns.ac.id.

Yields: High yields, often exceeding 90% in optimized conditions uns.ac.id.

| Reactants | Catalyst | Temperature (°C) | Reaction Time (hours) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Cinnamic acid, Menthol | Sulfuric acid | 60 | 4 | 95.83 | uns.ac.id |

| Cinnamic acid, Menthol | Sulfuric acid | 60 | 5 | 96.38 | uns.ac.id |

| Cinnamic acid, Menthol | Sulfuric acid | 60 | 6 | 91.79 | uns.ac.id |

Efforts have been made to develop more environmentally friendly synthetic routes for cinnamate esters. One such approach involves the use of heteropolyacids as catalysts. For instance, the heteropolyacid H6P2W18O62·24 H2O, both in bulk and supported on silica, has been successfully employed for the direct esterification of cinnamic acids with phenols or imidoalcohols arkat-usa.org. This method is considered simple, clean, and high-yielding, often achieving yields of 84-95% for most esters, and the catalyst can be reused multiple times without significant loss of activity arkat-usa.org.

Another green approach involves the use of molecular oxygen as a terminal oxidant in N-heterocyclic carbene (NHC) catalyzed oxidative esterifications. This method offers a mild and direct route to unsaturated esters from aldehydes, bypassing the traditional oxidation to carboxylic acids. This compound and octinoxate (B1216657) have been synthesized using this method with yields around 72% rsc.org. The use of air as the terminal oxidant makes this an environmentally friendly and inexpensive option for scaling up rsc.org.

Furthermore, palladium-based catalysts in green reaction media like γ-valerolactone (GVL) have been explored for the synthesis of this compound, yielding the product with negligible metal contamination and a very low E-factor acs.org.

Enzymatic Synthesis Approaches for this compound Production

Enzymatic synthesis offers a promising alternative to traditional chemical methods, often providing milder reaction conditions and improved selectivity. While specific details on the enzymatic synthesis of this compound itself were not extensively detailed in the provided search results, the general principle of enzymatic esterification applies to cinnamate esters. Before enzymatic methods gained prominence, this compound was primarily synthesized via acid-catalyzed esterification . Enzymatic methods, particularly those involving lipases, are known for their ability to catalyze esterification reactions efficiently and selectively, often under mild conditions, contributing to greener chemical processes.

Design and Synthesis of Novel this compound Derivatives with Enhanced Bioactivities

Research has focused on designing and synthesizing novel this compound derivatives or related cinnamic acid derivatives to enhance their biological activities, particularly their photoprotective and antioxidant capacities.

The design of novel multifunctional compounds often involves combining different pharmacophores to achieve synergistic effects. Benzothiazole-cinnamic acid hybrid compounds have been synthesized as potential multifunctional agents. These derivatives are typically formed through nucleophilic acyl substitution reactions between 2-aminobenzothiazole (B30445) and various cinnamic acid compounds mdpi.comrsc.orgnih.gov. For instance, a series of benzothiazole (B30560) amide derivatives were synthesized by reacting cinnamic acid and its derivatives with 2-aminobenzothiazole, often using an acid binding agent like NaHCO3 in a solvent such as CH2Cl2 at low temperatures nih.gov.

These hybrid compounds can incorporate different linkers, such as acyl-hydrazone or amide linkers, to connect the 2-aminobenzo[d]thiazole to cinnamic acid derivatives mdpi.com. This approach allows for the comparison of biological activity based on the linkage type and provides insights into the structure-activity relationship (SAR) concerning the nature and position of moieties on the aromatic ring mdpi.com.

The synthesized this compound derivatives and related cinnamic acid compounds are evaluated for their photoprotective and antioxidant properties. This compound itself is a UV-B filter that selectively absorbs UV-B rays and is proposed to mediate an antioxidant action by acting as a free radical scavenger nih.govsmolecule.compharmaoffer.comdrugbank.com.

Studies on novel benzothiazole derivatives, including those derived from cinnamic acid, have assessed their UV-filtering and antioxidant activities mdpi.com. For example, the filtering activity of synthesized derivatives can be evaluated in formulations pre- and post-irradiation. A broad-spectrum sunscreen, capable of protecting against both UVA and UVB rays, should have a critical wavelength (λc) greater than 370 nm mdpi.com.

The antioxidant profile of these derivatives is typically determined through various assays. Cinnamic acid derivatives, including this compound, are known for their antioxidant properties due to their structural similarities to cinnamic acid nih.govpharmaoffer.comdrugbank.com. Research findings indicate that ester derivatives of cinnamic acid can exhibit significant antioxidant activity, for example, by showing DPPH scavenging activity tjpr.org.

| Compound Type | Key Structural Feature | Evaluated Bioactivities | Research Findings | Reference |

|---|---|---|---|---|

| This compound | Cinnamate ester | UV-B filtering, Anti-inflammatory, Antioxidant | Selectively absorbs UV-B rays; acts as a free radical scavenger; shows dose-dependent anti-inflammatory action in mouse studies nih.govpharmaoffer.commedchemexpress.comdrugbank.com. | nih.govpharmaoffer.commedchemexpress.comdrugbank.com |

| Benzothiazole-Cinnamic Acid Hybrid Compounds | Benzothiazole coupled with cinnamic acid derivatives (e.g., via amide or acyl-hydrazone linkers) | UV-filtering, Antioxidant, Antiproliferative | Compounds met broad-spectrum sunscreen criteria (λc > 370 nm); exhibited antioxidant activity mdpi.com. | mdpi.com |

| Cinnamic Acid Ester Derivatives (General) | Esters of cinnamic acid with various alcohols | Antioxidant, Antidiabetic | Showed DPPH scavenging activity; facilitated glucose uptake by yeast and reduced hemoglobin glycosylation tjpr.org. | tjpr.org |

Environmental Dynamics and Ecotoxicological Research of Amiloxate

Environmental Fate and Transport Studies of Amiloxate in Aquatic Systems

The environmental fate and transport of this compound in aquatic systems are influenced by various processes, including photodegradation, biodegradation, and partitioning. Understanding these dynamics is crucial for assessing its environmental impact.

Photodegradation Kinetics and Half-Life Determination

Photodegradation is a significant process in the environmental attenuation of this compound in aquatic environments. Studies have estimated the half-life of this compound (as isoamyl p-methoxycinnamate, IMC) in freshwater under exposure to various loss processes, including photodegradation and biodegradation. In one such study, this compound exhibited a half-life of 6.6 hours in freshwater. acs.orguq.edu.auresearchgate.net The susceptibility of UV filters to photodegradation is generally consistent within their structural class. acs.orgresearchgate.net While controlled laboratory experiments on photodegradation are conducted under precise conditions, it is important to note that natural water bodies present highly variable environmental conditions. acs.org

Table 1: Photodegradation Half-Life of this compound in Freshwater

| Compound | Environment | Half-Life (hours) | Reference |

| This compound | Freshwater | 6.6 | acs.orguq.edu.auresearchgate.net |

Biodegradation Pathways and Susceptibility

The biodegradation of this compound in aquatic environments has been investigated to understand its susceptibility to microbial breakdown. This compound is generally considered not readily biodegradable. service.gov.ukeuropa.eu Studies evaluating biodegradation through carbon dioxide (CO2) generation under environment-like conditions, including marine, bay, and freshwater, indicate that conventional UV absorbers, such as this compound, tend to mineralize slower compared to bio-based UV absorbers like ferulic acid derivatives. acs.org The degree of susceptibility to biodegradation is generally consistent within a structural class of UV filters. acs.orgresearchgate.net

Partitioning and Distribution in Freshwater and Marine Environments

This compound, like other chemical UV filters, does not remain confined to the skin surface and disperses into aquatic environments upon rinsing during activities such as swimming or showering. typology.com Concerns have been raised regarding the ecological effects of this contamination in marine environments, including observations of coral bleaching upon contact with certain UV filters, including isoamyl p-methoxycinnamate. typology.com

Sunscreen active ingredients, including this compound (isoamyl 4-methoxycinnamate, IMC), are detected in both marine and freshwater systems, as well as in associated sediments and sludge. researchgate.netmq.edu.au Typical concentrations in marine and freshwater systems are generally in the nanograms per liter (ng L⁻¹) range. researchgate.netmq.edu.au However, concentrations can be significantly higher in wastewater sludge due to concentrating effects during the treatment process. researchgate.netmq.edu.au

The lipophilic nature of this compound, characterized by a log octanol-water partition coefficient (logP) of 4.06, indicates its preference for associating with lipophilic materials in the environment, such as sediments and plant solids, rather than fully dissolving in water. mq.edu.ausci-hub.st this compound has also been detected in commercialized seafood, although at a lower frequency compared to other compounds, suggesting its potential for bioaccumulation in aquatic organisms. ulpgc.es

Occurrence and Dissipation of this compound in Natural Water Bodies

The presence and dissipation patterns of this compound in natural water bodies are influenced by human recreational activities and wastewater discharge.

Monitoring of this compound Concentrations in Recreational Waters

Monitoring studies have detected this compound in recreational waters. For instance, in a study conducted at Enoggera Reservoir in Queensland, Australia, this compound was among the seven UV filters detected. uq.edu.au Concentrations of UV filters in such recreational sites typically show diurnal variations, with substantial declines observed several hours after recreational activities cease. ulpgc.esuq.edu.au

In coastal areas, studies have reported this compound (IMC) concentrations ranging from 0 to 880 ng L⁻¹ in seawater collected from various Spanish beaches, with concentrations varying depending on the location. mq.edu.au The levels of UV light protection compounds, including this compound, in aquatic environments are subject to seasonal and diurnal variations, with higher concentrations typically observed during summer months due to increased coastal and recreational activities. ulpgc.es this compound has also been identified in Swedish aquatic environments. diva-portal.org

Table 2: Reported Concentrations of this compound in Recreational Waters

| Location | Concentration Range (ng L⁻¹) | Notes | Reference |

| Spanish Beaches | 0 - 880 | Varies by location | mq.edu.au |

| Enoggera Reservoir | Detected (specific range not given) | Part of a group of 7 detected UV filters; concentrations declined after recreation | uq.edu.au |

| Swedish Aquatic Environments | Detected (specific range not given) | General occurrence | diva-portal.org |

Temporal and Spatial Variability of Environmental this compound Levels

The presence of this compound in aquatic environments has been documented, with concentrations exhibiting both temporal and spatial variability. Studies have detected this compound (isoamyl 4-methoxycinnamate/IMC) in seawater samples collected from various Spanish beaches, with concentrations ranging from 0 to 880 ng L−1, depending on the specific location mq.edu.au.

UV filters, including this compound, enter marine habitats through direct pathways such as recreational bathing activities and indirectly via discharges from wastewater treatment plants (WWTPs) ulpgc.es. The concentrations of these compounds in water bodies are significantly influenced by seasonal variations, with higher levels typically observed during summer months due to increased recreational activities in coastal areas ulpgc.esdiva-portal.org. For instance, a notable increase of over 27% in the total concentration of UV filters was reported during summer compared to winter in rivers and WWTP influents diva-portal.org.

Conventional wastewater treatment technologies often demonstrate low efficiency in removing organic UV filters, contributing to their persistence in the environment diva-portal.org. This compound is categorized as a Low Production Volume (LPV) chemical, with a single producer/importer identified in the European Union. While measured concentrations in river water have been found to be considerably lower than estimated surface water Predicted Environmental Concentrations (PECs), the limited available data makes direct comparisons challenging service.gov.uk.

Ecotoxicological Assessments of this compound in Aquatic Biota

The ecotoxicological effects of this compound on aquatic biota are a growing area of concern, particularly given its presence in marine environments. Scientific investigations indicate that several chemical sunscreen ingredients, including this compound, pose toxic threats to coral reef ecosystems and other marine life palaugov.pwkokuasuncare.compalaugov.pw. Consequently, some regions, such as Palau, have enacted regulations banning sunscreens containing this compound due to its documented harmful effects on coral reefs palaugov.pwpalaugov.pw. Hawaii has also considered restrictions on its use typology.com.

Impact on Coral Endosymbiont Symbiodiniaceae Photosynthesis and Growth

Coral health is intrinsically linked to its mutualistic relationship with endosymbiotic algae, specifically Symbiodiniaceae (zooxanthellate). This vital relationship can be disrupted by anthropogenic chemical pollution, leading to physiological stress in Symbiodiniaceae diva-portal.org. Exposure to organic UV filter chemicals, such as this compound, has the potential to exacerbate the declining health of coral reefs diva-portal.org.

While direct, detailed research specifically on this compound's impact on Symbiodiniaceae photosynthesis and growth is limited in the provided search results, broader studies highlight the detrimental effects of various UV filters on coral and associated organisms. General impacts of chemical sunscreens on marine life include impaired growth and photosynthesis in green algae, and in corals, they can accumulate in tissues, induce bleaching, damage DNA, deform young, and even lead to mortality noaa.gov. This compound is explicitly identified as a potentially hazardous chemical to marine environments kokuasuncare.com. Further research is needed to fully elucidate the specific biological mechanisms by which this compound affects the growth and photosynthetic efficacy of Symbiodiniaceae diva-portal.org.

Investigation of Endocrine-Disrupting Potential of Cinnamate (B1238496) Derivatives

This compound is a cinnamate derivative, a class of compounds that has been investigated for its endocrine-disrupting potential typology.comhormones.grnih.gov. Animal and cell-based studies suggest that this compound may interfere with the endocrine system typology.com. Specifically, in vitro assays utilizing yeast expressing human estrogen (ERα) and androgen receptors have indicated that this compound exhibits anti-estrogenic and anti-androgenic activity typology.com.

Cinnamate derivatives, including this compound, have been reported to exert endocrine-disrupting effects, notably impacting the hypothalamic–pituitary–gonadal system nih.govmdpi.comyadacosmetics.comlogicallyfacts.comresearchgate.net. For example, octyl methoxycinnamate (OMC), a UV filter structurally similar to this compound, has been shown to interfere with the hypothalamic–pituitary–thyroid axis in rats typology.comhormones.gr. OMC can also increase uterine weight in immature rats and affect the endocrine function of aquatic insects hormones.gr.

The detection of UV filters, including cinnamate derivatives, in biological samples such as urine and blood raises concerns regarding their potential systemic effects mdpi.comyadacosmetics.com. While some studies have suggested that this compound may not possess significant genotoxicity or endocrine disruption potential smolecule.com, other sources classify it as a suspected endocrine disruptor typology.comtypology.com. A Danish in vitro study further indicated that this compound, alongside other UV filters, exhibited progesterone-mimicking effects by influencing calcium signals, which could impact reproductive processes nih.gov.

Table 1: Endocrine Disrupting Potential of Cinnamate Derivatives (including this compound)

| Compound (Derivative Class) | Observed Endocrine Activity | In Vitro/In Vivo Model | Reference |

| This compound (Cinnamate) | Anti-estrogenic, Anti-androgenic | Yeast (hERα, hAR assays) | typology.com |

| Cinnamate Derivatives (General) | Disruption of hypothalamic–pituitary–gonadal system | Various in vivo and in vitro assays | nih.govmdpi.comyadacosmetics.comlogicallyfacts.comresearchgate.net |

| Octyl Methoxycinnamate (OMC) (Cinnamate) | Interference with hypothalamic–pituitary–thyroid axis; increased uterine weight; affected endocrine function | Rats, aquatic insects | typology.comhormones.gr |

| This compound (Cinnamate) | Progesterone-mimicking effects (calcium signals) | In vitro (sperm) | nih.gov |

Neurotoxicological Considerations of this compound and Related UV Filters

Neurotoxicological considerations for this compound and related UV filters are emerging as an area of scientific inquiry. This compound (isoamyl-p-methoxycinnamate) is listed among organic UV filters for which neurotoxic effects have been documented nih.gov. A significant concern is the ability of organic UV filters, including cinnamate derivatives, to cross the blood-brain barrier (BBB), which raises the potential for neurotoxicity nih.govucf.edu.

Research on other chemicals classified as endocrine disruptors has demonstrated their capacity to impair neuronal transmission, synaptic plasticity, and induce neurotoxic effects, suggesting that chemical UV filters may exhibit similar impacts nih.gov. While many studies on UV filters have reported adverse neurotoxic effects at concentrations considerably higher than those typically found in the environment, the potential for toxic effects from chronic, low-dose exposures cannot be dismissed and warrants further investigation nih.govpublish.csiro.au.

Table 2: Neurotoxicological Effects of Select Organic UV Filters

| Compound (Derivative Class) | Observed Neurotoxic Effect | Model/Context | Reference |

| This compound (Cinnamate) | Listed among UV filters with documented neurotoxic effects | General review | nih.gov |

| Organic UV Filters (General) | Ability to cross Blood-Brain Barrier, potential for neurotoxicity | In vitro/in vivo studies | nih.govucf.edu |

| 4-Methylbenzylidene camphor (B46023) (4-MBC) | Induced neurotoxicity, abnormal curvature, impaired mobility, disorganized muscle fibers, reduced acetylcholinesterase activity | Zebrafish development | publish.csiro.au |

Research on Amiloxate S Formulation Science and Cutaneous Interactions

Dermal Penetration and Retention Studies of Amiloxate

Understanding the dermal penetration and retention of UV filters like this compound is crucial for optimizing their efficacy, as sunscreens are designed to remain on the skin surface or within the stratum corneum to provide protection. researchgate.netmdpi.com

In Vitro Assessment of Skin Permeation

In vitro studies have investigated the skin permeation of this compound. Research utilizing this compound-containing tape strips on porcine ear skin indicated no detection of this compound undergoing skin penetration. nih.govdrugbank.com Further studies employing finite dose Franz cell experiments with excised full-thickness porcine skin over a 12-hour period also showed no detectable skin permeation of this compound into the receptor phase. ucl.ac.ukcore.ac.uk Mass balance studies from these experiments indicated that the majority of the applied dose remained superficial. Specifically, 87.1% of the applied this compound dose was recovered within the first five tape strips from the stratum corneum, corresponding to a penetration depth of approximately 1.7 µm. ucl.ac.ukcore.ac.uk

Table 1: In Vitro Dermal Penetration of this compound on Porcine Skin

| Study Type | Skin Model | Duration | Permeation into Receptor Phase | Retention in Stratum Corneum (First 5 Tape Strips) | Penetration Depth |

| In Vitro (Tape Strips) | Porcine Ear | Not specified | Not detected nih.govdrugbank.com | Not specified | Not specified |

| In Vitro (Franz Cell) | Excised Porcine Skin | 12 hours | Not detected ucl.ac.ukcore.ac.uk | 87.1% of applied dose ucl.ac.ukcore.ac.uk | ~1.7 µm ucl.ac.ukcore.ac.uk |

Influence of Formulation Vehicle on this compound Cutaneous Distribution

The formulation vehicle plays a significant role in the cutaneous distribution and penetration of active compounds, including this compound. The degree of penetration is strongly influenced by the nature of the vehicle in which the sunscreen is formulated. mdpi.com Research suggests that the use of oil-in-water (O/W) emulsions can contribute to achieving low skin permeation rates and high retention of UV filters within the stratum corneum. mdpi.com For instance, when this compound was applied in a structured biomimetic oil-in-water cream formulation, only superficial penetration into the stratum corneum was observed, consistent with its physicochemical properties and the intended use of topical formulations designed for UV protection. core.ac.uk

Strategies for Enhancing Stratum Corneum Retention of this compound

Strategies aimed at enhancing the retention of UV filters within the stratum corneum are crucial for maximizing their protective efficacy while minimizing systemic exposure. The selection of high molecular weight UV filters and the formulation into oil-in-water emulsions are known to contribute to low skin permeation rates and increased retention in the stratum corneum. mdpi.com Additionally, the combination of UV filters with antioxidants in formulations can influence the skin retention of the filters, potentially reducing their amount in the epidermis and dermis. mdpi.com The formation of inclusion complexes, such as with cyclodextrins, has been explored as a strategy to increase the dimension of solar filters and their concentration in the upper stratum corneum. mdpi.com Nanoparticle formulations, commonly seen with inorganic UV filters like titanium dioxide (TiO₂) and zinc oxide (ZnO), are also designed to limit penetration beyond the stratum corneum due to their particle size. nih.govgoogle.com

Photostability Investigations of this compound in Formulated Systems

Photostability is a critical characteristic for UV filters, as it ensures their sustained efficacy and prevents the formation of potentially harmful photodegradation products upon exposure to UV radiation. uniwa.gr

Assessment of Photodegradation in Cosmetic Matrices

This compound, as a cinnamic acid derivative, is known to undergo trans-cis isomerization upon irradiation. This isomerization can lead to a loss in its UV absorption capacity. nih.gov The inherent photostability of UV filters is essential to avoid the generation of reactive intermediates that could pose health concerns. uniwa.gr this compound itself is utilized in cosmetic formulations to help stabilize other ingredients by limiting their photodegradation. typology.com

Methodologies for Evaluating Functional Photostability

The functional photostability of UV filters like this compound in cosmetic formulations is typically evaluated using specific in vitro methodologies. A common approach involves preparing thin layers of the formulation containing the tested compound on polymethyl methacrylate (B99206) (PMMA) plates. These plates are then subjected to controlled solar irradiation, often quantified as a minimum dose of UVA equivalent to an effective radiant exposure of erythema. nih.govnih.gov

Key parameters investigated to assess changes following irradiation include:

SPF in vitro : The in vitro sun protection factor. nih.govnih.gov

UVA Protection Factor (UVA PF) : A measure of protection against UVA radiation. nih.gov

Critical Wavelength (λc) : The wavelength at which 90% of the total UV absorption (from 290 to 400 nm) has occurred. nih.gov

UVA/UVB Ratio : The ratio of UVA to UVB absorption. nih.gov

The protocol generally stipulates that the transmission of the sunscreen layer in the 290–400 nm range is recorded both before and after exposure to simulated sunlight. nih.gov These measurements allow for the quantification of residual photoprotective efficacy and the assessment of any shifts in the absorption profile due to photodegradation. The ICH Q1B guideline also provides relevant frameworks for photostability testing of new drug substances and medicinal products, which can be adapted for cosmetic UV filters. tga.gov.au

Table 2: Key Parameters for Evaluating Functional Photostability

| Parameter | Description | Relevance to Photostability |

Research into Potential for Cutaneous Sensitization and Irritation

Research into the cutaneous effects of this compound, particularly concerning its potential for sensitization and irritation, has been conducted to assess its safety profile for topical applications, primarily in sunscreen formulations. Studies indicate that while this compound is generally considered to have a low potential for causing allergic reactions, instances of photoallergic contact dermatitis have been reported.

Several studies utilizing photopatch tests have linked allergic or photoallergic reactions to this compound, although such cases appear to be rare. typology.comresearchgate.net One study involving 111 patients who showed a positive reaction reported two cases of photoallergy attributed to this compound, resulting in a reaction rate of 1.8%. typology.com This rate, while low, suggests a non-negligible photoallergic risk associated with the compound. typology.com this compound, along with other UV filters such as BP-3, avobenzone, octinoxate (B1216657), and PABA, has been suggested to potentially cause various forms of irritant dermatitis, as well as allergic contact and/or photo-allergies. mdpi.comresearchgate.net Cinnamic acid derivatives, including this compound, have been associated with skin sensitization reactions and allergic contact dermatitis, potentially due to their chemical structure and reactions with skin proteins. mdpi.com

However, some sources suggest that this compound is a stable filter with very few reports of allergic reactions. dr-jetskeultee.com One study indicated no positive photopatch test results for this compound in patients with contact dermatitis related to cinnamon-fragrances, although a use test is still recommended for cinnamon-sensitive individuals using products with cinnamate (B1238496) UV filters. researchgate.net

Regarding skin irritation, some safety data sheets indicate that there is no data available for skin corrosion/irritation or respiratory/skin sensitization for this compound. chemicalbook.com Conversely, regulatory information from the European Chemicals Agency (ECHA) suggests that no adverse effect was observed regarding skin sensitization, classifying it as "not sensitising" when applied up to 30%. europa.euregulations.gov

The potential for photoallergy, a type of skin sensitization triggered by specific compounds under UV radiation, is a relevant consideration. researchgate.net While animal testing for cosmetic ingredients is restricted in some regions, highlighting the need for alternative methods, currently, there are no universally validated in vitro or in silico methods specifically for assessing photoallergy or photosensitization. researchgate.net

The Australian regulatory guidelines for sunscreens mention that local tolerance studies, including skin irritation and sensitization, are necessary to address potential risks. tga.gov.au Human studies, such as the repeat insult patch test (HRIPT) or other validated tests, are considered acceptable for assessing potential skin irritation and sensitization. tga.gov.auipqpubs.com

Summary of Selected Research Findings on Cutaneous Reactions

| Study Type / Endpoint | Finding | Notes | Source |

| Photoallergic Contact Dermatitis | Rare cases reported; 1.8% reaction rate in one study of reactive patients | Suggests a non-negligible photoallergic risk. | typology.com |

| Irritant Dermatitis / Allergic Contact | Suggested as a potential cause along with other UV filters | Associated with cinnamic acid derivatives. | mdpi.comresearchgate.net |

| Skin Sensitization (ECHA) | No adverse effect observed (not sensitising) up to 30% concentration | Based on available data in REACH registration dossiers. | europa.euregulations.gov |

| Skin Irritation | No data available in some safety data sheets | Further specific studies may be needed for a comprehensive assessment. | chemicalbook.com |

| Photoallergic Testing | No validated in vitro/in silico methods currently exist | Highlights a challenge in assessing photosensitization potential. | researchgate.net |

Analytical Methodologies for Amiloxate Quantification and Characterization

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Amiloxate

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of this compound, often in complex matrices such as cosmetic products. The development and validation of HPLC methods ensure their suitability for intended analytical purposes, adhering to guidelines typically set by regulatory bodies.

HPLC methods for the determination of UV filters, including this compound, often utilize reversed-phase chromatography. A validated HPLC method for the simultaneous quantitative determination of multiple UV filters in cosmetics, which included this compound, has been reported. This method employed a Fortis Phenyl analytical column (150.0 x 2.1 mm, 5 μm) with isocratic elution. The mobile phase consisted of a 57/43 (v/v) mixture of acetonitrile (B52724) and a 45 mM aqueous ammonium (B1175870) formate (B1220265) solution, delivered at a flow rate of 0.4 mL/min. Detection was performed using a photodiode-array detector, which allows for reliable separation and detection of the analytes. researchgate.net

Method validation for such HPLC procedures typically encompasses critical performance parameters including linearity, precision (intra- and inter-day), accuracy, sensitivity (limit of detection and limit of quantification), specificity, and robustness. researchgate.netresearchgate.net For instance, in the validated method mentioned, comprehensive validation confirmed these parameters, ensuring sufficient resolution and peak symmetry for the target compounds, including this compound. researchgate.net Another study involving the determination of UV filters in sunscreen products also developed and validated an HPLC method using reverse-phase chromatography with a C18 column and an isocratic mobile phase of methanol/water/acetic acid (89/10/1 v/v). Validation according to ICH guidelines confirmed linearity, accuracy, precision, sensitivity, specificity, and robustness for the analyzed UV filters. researchgate.net

While specific quantitative data for this compound's validation parameters (like LOD, LOQ, linearity range, precision values) in these general UV filter methods are not always explicitly detailed for each compound individually in the available snippets, the validation process confirms the method's applicability for the accurate and precise determination of this compound when it is included in the analyte panel.

Application of Chemometric Approaches in this compound Stability Studies

Chemometric approaches, which involve the use of mathematical and statistical methods to analyze chemical data, can be valuable in the study of this compound stability, particularly when dealing with complex systems or seeking to optimize analytical procedures. While direct detailed studies focusing solely on this compound and chemometrics for stability were not extensively found, chemometrics has been applied in stability studies of related UV filters and in conjunction with HPLC-DAD for the analysis of UV filters, including this compound. researchgate.netscience.gov

The mention of "Chemometrics-Assisted Fast-Elution HPLC–DAD for ... This compound" suggests that chemometric methods can be integrated with HPLC-DAD analysis to potentially optimize separation, improve data analysis, or assess the degradation kinetics of this compound. researchgate.net Chemometrics can aid in designing stability studies, analyzing multivariate data from degradation experiments, and building predictive models for shelf-life estimation. For instance, in stability studies of other compounds, chemometric methods have been used to analyze spectroscopic or chromatographic data to identify degradation products and model their formation over time under various stress conditions. The application of such approaches to this compound stability studies would involve similar principles, leveraging statistical tools to gain deeper insights into its degradation pathways and kinetics.

Advanced Spectroscopic Techniques for this compound Analysis in Research

Spectroscopic techniques play a vital role in the characterization and analysis of this compound, providing information about its structure, purity, and concentration. As a UV filter, this compound is known to absorb ultraviolet light, making UV spectroscopy a fundamental tool for its detection and quantification. smolecule.com

UV-Visible spectrophotometry is commonly coupled with HPLC for the detection of this compound and other UV filters by monitoring their characteristic absorbance wavelengths. researchgate.net this compound is a UVB filter, absorbing wavelengths primarily between 280 and 320 nm. typology.com The UV absorbance properties are key to its function and detection. thegoodscentscompany.com

Other advanced spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), are invaluable for the structural elucidation and confirmation of this compound, as well as for identifying any potential impurities or degradation products. While specific research findings detailing the application of these techniques solely for this compound analysis were not extensively provided in the search results, these methods are standard in chemical research for compound characterization. For example, Mass Spectrometry can provide information on the molecular weight and fragmentation pattern of this compound, aiding in its identification and purity assessment. uni.lu NMR spectroscopy can provide detailed information about the molecular structure based on the behavior of atomic nuclei in a magnetic field.

The combination of chromatographic separation techniques like HPLC with spectroscopic detectors (e.g., HPLC-UV, HPLC-DAD, HPLC-MS) offers powerful analytical platforms for comprehensive analysis of this compound in various research contexts.

Regulatory Science and Safety Assessment Frameworks for Amiloxate

Scientific Committee on Consumer Safety (SCCS) Evaluations of Amiloxate

The primary scientific body advising the European Commission on the safety of non-food consumer products, including cosmetics, is the Scientific Committee on Consumer Safety (SCCS). The safety of this compound, scientifically known as isoamyl p-methoxycinnamate, was evaluated by the predecessor to the SCCS, the Scientific Committee on Cosmetology (SCC).

In a plenary session on June 24, 1997, the SCC issued a positive opinion on isoamyl p-methoxycinnamate. This evaluation concluded that the use of this compound as a UV filter in cosmetic products at a maximum concentration of 10% is considered safe. The committee's assessment was based on a comprehensive review of toxicological data.

The SCC's favorable opinion was predicated on the following toxicological endpoints:

Acute Toxicity: Found to be low.

Irritation and Corrosivity: Did not produce harmful effects in human testing.

Subchronic/Chronic Toxicity: No systemic or local toxic effects were observed.

Reproductive Toxicity: Showed no signs of teratogenicity or embryotoxicity.

Genotoxicity/Carcinogenicity: No evidence of mutagenic potential was found.

Allergenicity/Sensitization: Did not show any harmful effects in this regard.

Based on these findings, the SCC concluded that this compound did not pose a health hazard when used within the specified concentration limit in cosmetic formulations.

Food and Drug Administration (FDA) Review Processes and Data Requirements for this compound

In the United States, the Food and Drug Administration (FDA) regulates sunscreens as over-the-counter (OTC) drugs. This classification necessitates a more stringent review process for active ingredients compared to the cosmetic regulations in the European Union. This compound is not currently an approved active ingredient for use in sunscreen products in the U.S.

The pathway for an OTC drug active ingredient to be approved for use is through the OTC drug monograph system or a New Drug Application (NDA). For ingredients like this compound, which were not on the market in the U.S. prior to the establishment of the OTC drug review, a Time and Extent Application (TEA) can be submitted to determine eligibility for inclusion in the monograph.

A TEA was submitted for this compound, and in July 2003, the FDA issued a "call-for-data" in the Federal Register. This was a request for the submission of safety and effectiveness data to enable the agency to determine if this compound could be classified as "generally recognized as safe and effective" (GRASE) for use in OTC sunscreen products at a concentration up to 10%.

However, the review process for this compound has been prolonged. In a feedback letter issued on February 25, 2014, the FDA indicated that there were insufficient data to establish a GRASE status for this compound. The agency identified data gaps that needed to be filled by the industry to meet the safety standards for OTC sunscreen active ingredients.

The FDA's data requirements for sunscreen active ingredients to be considered GRASE are extensive and include, but are not limited to:

Data on the ingredient's absorption, distribution, metabolism, and excretion (ADME).

Animal toxicology studies, including short-term, subchronic, and chronic toxicity testing.

Reproductive and developmental toxicity studies.

Carcinogenicity studies.

Human safety and efficacy data.

Recent legislative changes, including the Sunscreen Innovation Act (SIA) of 2014 and the Coronavirus Aid, Relief, and Economic Security (CARES) Act of 2020, have aimed to reform and streamline the review process for OTC monograph drugs, including sunscreens. Despite these reforms, this compound has not yet received FDA approval for use as a sunscreen active ingredient in the United States.

International Regulatory Harmonization and Discrepancies for this compound Use

The regulatory status of this compound demonstrates a significant point of divergence between major international regulatory bodies. While there is a degree of harmonization in some regions, a notable discrepancy exists with the United States.

In the European Union , based on the 1997 opinion of the SCC, this compound is an approved UV filter and is listed in Annex VI of the EU Cosmetic Regulation (EC) No 1223/2009. It is permitted for use in cosmetic sunscreen products at a maximum concentration of 10%.

Similarly, Australia 's Therapeutic Goods Administration (TGA) permits the use of this compound (listed as isoamyl methoxycinnamate) in therapeutic sunscreens, also with a maximum concentration of 10%. In Australia, sunscreens are regulated as therapeutic goods, reflecting a stringent regulatory approach.

In China , the National Medical Products Administration (NMPA) includes isoamyl p-methoxycinnamate in its list of permitted sunscreen agents in the Safety and Technical Standards for Cosmetics, with a maximum allowable concentration of 10%.

Taiwan's Food and Drug Administration (TFDA) also lists isoamyl p-methoxycinnamate as a permitted UV filter in cosmetic products, with a maximum concentration of 10%.

Conversely, this compound is not approved for use as a sunscreen active ingredient in the United States and Canada . This represents the most significant regulatory discrepancy. The FDA's classification of sunscreens as OTC drugs and its rigorous data requirements for establishing GRASE status have resulted in a more limited list of approved UV filters compared to the EU and other regions.

The table below summarizes the regulatory status of this compound in various regions:

| Regulatory Body | Region/Country | Classification | Status | Maximum Concentration |

| European Commission (SCCS/SCC) | European Union | Cosmetic | Approved | 10% |

| Food and Drug Administration (FDA) | United States | Over-the-Counter (OTC) Drug | Not Approved | N/A |

| Therapeutic Goods Administration (TGA) | Australia | Therapeutic Good | Approved | 10% |

| National Medical Products Administration (NMPA) | China | Special Use Cosmetic | Approved | 10% |

| Health Canada | Canada | Drug | Not Approved | N/A |

| Taiwan Food and Drug Administration (TFDA) | Taiwan | Cosmetic | Approved | 10% |

Post-Market Surveillance and Adverse Event Reporting in the Context of this compound Research

Post-market surveillance and the reporting of adverse events are critical components of the ongoing safety assessment of any cosmetic ingredient once it is available to the public. For this compound, this surveillance relies on the regulatory frameworks in the countries where it is marketed.

In the European Union, the EU Cosmetic Regulation requires that a responsible person maintains a product information file (PIF) for each cosmetic product, which includes data on any undesirable effects. The regulation also mandates the reporting of serious undesirable effects (SUEs) to the competent national authorities. This system allows for the continuous monitoring of the safety of cosmetic products containing this compound.

Research and case reports in scientific literature contribute to the body of knowledge on the post-market safety of this compound. For instance, there have been published case reports of photo-allergic contact dermatitis associated with the use of sunscreens containing isoamyl p-methoxycinnamate. These reports are a form of passive surveillance and can signal potential safety concerns that may warrant further investigation by regulatory authorities.

While this compound is not marketed in the United States as a sunscreen active ingredient, the FDA has a robust system for post-market surveillance of OTC drugs, including the MedWatch program, which allows for the voluntary reporting of adverse events by consumers and healthcare professionals. Should this compound be approved in the future, it would be subject to this surveillance.

The collection and analysis of adverse event data are essential for identifying rare or delayed adverse reactions that may not have been detected in pre-market clinical trials. This ongoing monitoring ensures that the safety profile of ingredients like this compound is continuously evaluated throughout their lifecycle on the market.

Research Gaps, Challenges, and Future Perspectives in Amiloxate Science

Comprehensive Ecotoxicological Risk Assessment and Water Quality Guideline Development

Despite the known release of UV filters into aquatic environments through direct wash-off and wastewater effluent, there is limited research on their environmental prevalence and risk in many regions uq.edu.au. A robust retrospective environmental risk assessment for organic UV filters is hindered by significant or complete data gaps regarding acute and chronic effects on freshwater organisms, sediment organisms, and rarely tested species researchgate.net. Furthermore, measured environmental concentrations in assessed databases are also lacking researchgate.net. While some studies have suggested predicted no effect concentrations (PNECs) for other UV filters, a comprehensive ecotoxicological risk assessment for Amiloxate requires more extensive data on its effects across various aquatic species and trophic levels researchgate.net. The absence of proposed environmental quality standards at the EU level for UV filters authorized in cosmetic products further underscores the need for comprehensive risk assessment to inform guideline development researchgate.net.

Advanced Research into Long-Term Biological and Environmental Impacts

Research on the long-term biological and environmental impacts of UV filters, including this compound, is an area requiring advanced investigation. While some studies have focused on the effects on marine organisms, highlighting concerns about accumulation and effects at different levels of biological organization, the long-term consequences of chronic exposure in various ecosystems are not well-understood plymouth.ac.uk. The potential for interaction with other environmental contaminants and physical stressors also needs to be considered plymouth.ac.uk. Understanding the full scope of long-term impacts is crucial for developing sustainable practices and regulations.

Development of Novel Photoprotective Agents with Enhanced Efficacy and Environmental Safety

The ecotoxicological implications of synthetic sunscreen exposure in aquatic ecosystems highlight a growing need to explore alternative sources of UV filters nih.gov. Research is focusing on discovering novel UV-absorbing photoprotective molecules, particularly from natural sources, which may offer comparable or superior activity with potentially lesser environmental impact rsdjournal.org. Despite the promising UV-absorbing and photoprotective properties of some natural compounds, their utilization in topical formulations has been limited by factors such as low solubility and high instability nih.gov. Novel approaches, such as nanosizing phytochemicals, are being explored to improve photostability, efficacy, and water resistance nih.gov. The development of new photoprotective agents with enhanced efficacy and reduced environmental persistence and toxicity is a key future direction wikipedia.orgnih.govwikipedia.org.

Integration of this compound Research within Broader Public Health and Environmental Policy

Integrating research findings on this compound and other UV filters into broader public health and environmental policy is essential. The correlation between environmental quality and public health is gaining national and global attention scimedjournal.org. Strong environmental health data and comprehensive public health legislation are necessary to achieve long-term public health outcomes in the face of environmental challenges researchgate.net. This includes addressing the influence of environmental health on the formulation of public health regulations and developing research-based policies and action plans to prevent environmental-related public health consequences scimedjournal.orgresearchgate.net. The lack of specific measurement systems for environmental public health tracking and established methodologies for linking environmental and public health indicators in some areas highlights a need for improved integration scimedjournal.org.

Q & A

Q. What analytical methods are recommended for characterizing Amiloxate’s purity and structural integrity in experimental settings?

this compound’s purity and structural validation require a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is optimal for quantifying purity (≥96% as per GC standards) . Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity by analyzing proton environments and carbon frameworks. Stability under storage conditions (2–8°C) should be monitored via accelerated degradation studies using thermal gravimetric analysis (TGA) .

Q. How should researchers optimize storage conditions for this compound to ensure experimental reproducibility?

this compound’s degradation profile is temperature-sensitive. Store lyophilized samples at 2–8°C in airtight, light-resistant containers to prevent photolytic and oxidative degradation . For long-term stability, conduct periodic assessments using differential scanning calorimetry (DSC) to detect polymorphic changes and HPLC to track purity deviations .

Advanced Research Questions

Q. What experimental designs are suitable for evaluating this compound’s photostability under simulated environmental conditions?

Photostability studies require controlled irradiation setups (e.g., solar simulators with UV-Vis spectra matching sunlight). Use quartz cells to expose this compound solutions to varying light intensities (e.g., 300–800 nm). Monitor degradation kinetics via time-resolved HPLC-MS to identify photoproducts and quantify half-lives. Include dark controls to distinguish thermal from photolytic effects .

Q. Table 1: Key Parameters for Photodegradation Analysis

| Parameter | Method/Instrument | Relevance |

|---|---|---|

| Light Source | Solar simulator (UV-Vis) | Mimics environmental exposure |

| Degradation Metrics | HPLC-MS | Quantifies parent compound and byproducts |

| Kinetics Modeling | First-order kinetics | Determines degradation rate constants |

Q. How can researchers resolve contradictions in reported solubility data for this compound across solvents?

Discrepancies often arise from polymorphism or solvent impurities. Employ polarized light microscopy (PLM) and powder X-ray diffraction (PXRD) to verify crystalline forms. Use shake-flask methods with pre-saturated solvents under controlled humidity. Validate solubility via isothermal titration calorimetry (ITC) to account for thermodynamic variability .

Q. What strategies mitigate interference from this compound’s excipients in UV-protection efficacy studies?

Design exclusion experiments using matrix-matched controls (e.g., formulations without this compound). Apply multivariate analysis (e.g., PCA or PLS regression) to isolate the compound’s contribution to UV absorbance. Validate via Franz diffusion cell assays comparing pure this compound with excipient-loaded samples .

Q. Table 2: Synthesis Optimization Parameters

| Variable | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Reaction Temperature | 60–70°C | Minimizes side reactions |

| Catalyst Loading | 1.5–2.0 mol% | Balances efficiency and cost |

| Purification Method | Column chromatography | Achieves ≥96% purity (HPLC-verified) |

Q. How should researchers address conflicting in vitro vs. in vivo data on this compound’s photoprotective mechanisms?

Cross-validate findings using ex vivo skin models (e.g., reconstructed human epidermis) to bridge in vitro and in vivo gaps. Employ confocal Raman spectroscopy to quantify this compound’s stratum corneum penetration depth. Pair with mechanistic studies (e.g., ROS scavenging assays) to clarify discrepancies in antioxidant activity .

Methodological Guidelines

- Data Contradiction Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses . Use Bland-Altman plots or Cohen’s kappa for inter-method agreement analysis.

- Experimental Reproducibility : Follow Beilstein Journal guidelines for detailing synthesis protocols, including solvent ratios, catalyst batches, and spectral data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。